2'-Acetamidobiphenyl-3-carboxylic acid

Vue d'ensemble

Description

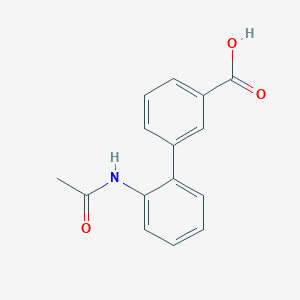

2’-Acetamidobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of an acetamido group attached to a biphenyl structure, which also contains a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetamidobiphenyl-3-carboxylic acid typically involves the acylation of biphenyl derivatives. One common method includes the reaction of 2’-aminobiphenyl-3-carboxylic acid with acetic anhydride under acidic conditions. The reaction proceeds as follows:

- Dissolve 2’-aminobiphenyl-3-carboxylic acid in a suitable solvent such as acetic acid.

- Add acetic anhydride to the solution.

- Heat the mixture to reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding water.

- Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of 2’-Acetamidobiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Acetamidobiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The acetamido group can be reduced to an amine under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the acetamido group.

Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of 2’-aminobiphenyl-3-carboxylic acid.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Eltrombopag : One of the most notable applications of 2'-Acetamidobiphenyl-3-carboxylic acid is its role as an intermediate in the synthesis of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is used for treating thrombocytopenia, particularly in patients with chronic immune thrombocytopenic purpura who have not responded adequately to other treatments. The compound's structure allows it to effectively stimulate platelet production, making it a critical drug for managing low platelet counts .

Mechanism of Action : Eltrombopag works by mimicking the action of thrombopoietin, leading to increased megakaryocyte production and subsequent platelet release from the bone marrow. This mechanism is vital for patients suffering from conditions that lead to low platelet levels .

Organic Synthesis Applications

Amide Formation : this compound can be used in organic synthesis for the formation of amides. Recent studies have demonstrated efficient methods for synthesizing amides from carboxylic acids and amines using boron-based catalysts. This process highlights the compound's utility in creating complex organic molecules .

Data Table: Summary of Applications

| Application Area | Compound/Drug Name | Description |

|---|---|---|

| Pharmaceutical | Eltrombopag | Thrombopoietin receptor agonist used for treating thrombocytopenia. |

| Organic Synthesis | Various Amides | Used as an intermediate in synthesizing amides through direct amidation reactions. |

Case Studies

Case Study 1: Eltrombopag in Clinical Use

In clinical settings, eltrombopag has been evaluated for its efficacy in increasing platelet counts in patients with chronic immune thrombocytopenic purpura. Studies have shown that patients receiving eltrombopag treatment experienced significant increases in platelet counts compared to those receiving placebo, demonstrating the effectiveness of this compound-derived therapies .

Case Study 2: Synthesis of Amides

Research has focused on optimizing the amidation process using this compound as a starting material. The application of boron-based catalysts has been shown to enhance reaction yields significantly, allowing for the efficient production of various amide compounds that are valuable in pharmaceutical development .

Mécanisme D'action

The mechanism of action of 2’-Acetamidobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme function and signaling pathways.

Comparaison Avec Des Composés Similaires

2’-Aminobiphenyl-3-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.

2’-Acetamidobiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

2’-Acetamidobiphenyl-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness: 2’-Acetamidobiphenyl-3-carboxylic acid is unique due to the specific positioning of the acetamido and carboxylic acid groups on the biphenyl structure. This arrangement allows for distinct chemical reactivity and interactions, making it valuable in various applications.

Activité Biologique

2'-Acetamidobiphenyl-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, highlighting antimicrobial, anti-inflammatory, and other pharmacological properties supported by various studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an acetamido group and a carboxylic acid group, which are crucial for its interaction with biological molecules. The ability of the acetamido group to form hydrogen bonds enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The acetamido group can form hydrogen bonds with target proteins, influencing their activity.

- Ionic Interactions : The carboxylic acid group may participate in ionic interactions with positively charged residues in proteins, modulating their function.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using the disk diffusion method, revealing significant zones of inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating strong antimicrobial activity.

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of the compound. Using a lipopolysaccharide (LPS)-induced inflammation model in murine macrophages, researchers found that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly. This reduction suggests that the compound may be effective in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against gram-positive and negative bacteria |

| 3'-Acetamidobiphenyl-3-carboxylic acid | Moderate | Low | Similar structure but less potent |

| 4'-Acetamidobiphenyl-3-carboxylic acid | Low | Moderate | Different positioning affects activity |

Propriétés

IUPAC Name |

3-(2-acetamidophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSKBFJJVRRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602492 | |

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855756-90-0 | |

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.